Opiranserin, also known by its developmental code name VVZ-149, is a pharmacological compound currently under development by Vivozon for the intravenous treatment of postoperative pain. It is classified as a selective glycine GlyT2 transporter blocker, purine P2X3 receptor antagonist, and serotonin 5-HT2A receptor antagonist. The compound is notable for its potential as a non-opioid analgesic, aiming to provide pain relief without the side effects associated with opioid medications .
The synthesis of Opiranserin involves several key steps starting from tetrahydro-4H-pyran-4-one. The initial step is a Strecker reaction, which introduces an amino group to the compound. This is followed by a reduction process to yield 4-aminomethyl-N,N-dimethyltetrahydro-2H-pyran-4-amine. The intermediate product is then condensed with syringic acid, resulting in the formation of N-[[4-(dimethylamino)-tetrahydro-2H-pyran-4-yl]methyl]-4-hydroxy-3,5-dimethoxybenzamide.
While detailed industrial production methods have not been extensively documented, the described synthetic route can be scaled up with appropriate optimization of reaction conditions and purification techniques to ensure high yield and purity.
Opiranserin has a molecular formula of C21H34N2O5 and a molar mass of 394.512 g·mol−1. The compound's structure features several functional groups that contribute to its pharmacological activity. The presence of the glycine transporter blocking moiety is crucial for its interaction with the GlyT2 transporter .
The structural representation can be described using the International Union of Pure and Applied Chemistry nomenclature, which defines its IUPAC name as N-[[4-(dimethylamino)-tetrahydro-2H-pyran-4-yl]methyl]-4-hydroxy-3,5-dimethoxybenzamide.
Opiranserin undergoes various chemical reactions that are significant for its functionality:
The major products formed from these reactions depend on the specific reagents and conditions utilized.
Opiranserin's mechanism of action is primarily linked to its role as a glycine GlyT2 transporter blocker and receptor antagonist. By inhibiting the GlyT2 transporter, Opiranserin increases glycine concentrations in the synaptic cleft, enhancing glycine's inhibitory effects on neuronal activity. This modulation can lead to reduced pain signaling pathways.
Additionally, as an antagonist for both purine P2X3 receptors and serotonin 5-HT2A receptors, Opiranserin inhibits their activation, further influencing cellular processes related to pain perception and neurotransmission .
Opiranserin is characterized by its solid state at room temperature with specific melting and boiling points that are yet to be fully established in literature.
The compound exhibits significant biochemical activity with IC50 values indicating its potency:
These values denote the concentrations required for half-maximal inhibition of these targets, underscoring Opiranserin's potential efficacy in therapeutic applications.
Opiranserin has several applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: